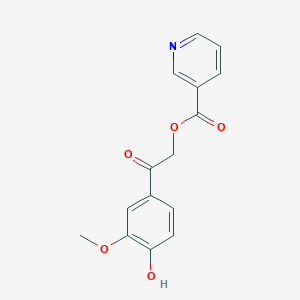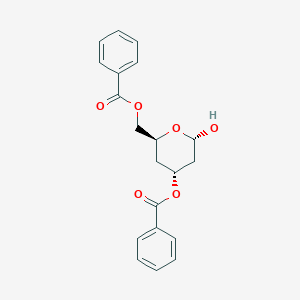
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose, also known as benzoylated 2,4-dideoxyhexopyranose, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This compound is a hexose derivative that has two benzoyl groups attached to the 3 and 6 positions of the sugar ring.
Wirkmechanismus
The mechanism of action of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose is not well understood. However, it is believed that this compound can interact with enzymes involved in glycosylation reactions, which can lead to the inhibition of these enzymes. This inhibition can result in the disruption of glycosylation processes, which can have various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose are still being studied. However, it has been shown to have potential applications in the treatment of various diseases, including cancer and viral infections. This compound has been shown to inhibit the growth of cancer cells and to have antiviral activity against various viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose in lab experiments include its unique properties, which make it a useful building block in the synthesis of various glycosides and glycoconjugates. Additionally, this compound can be used as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its high cost and the difficulty in obtaining pure samples.
Zukünftige Richtungen
There are several future directions for the study of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with enzymes involved in glycosylation reactions. Another direction is to explore the potential applications of this compound in the treatment of various diseases, including cancer and viral infections. Additionally, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose involves the reaction of 2,4-dideoxy-3,6-di-O-acetyl-D-glucopyranose with benzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose has been extensively used in scientific research due to its unique properties and potential applications. This compound has been used as a building block in the synthesis of various glycosides and glycoconjugates. It has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, this compound has been used as a substrate for glycosidases and glycosyltransferases, which are enzymes involved in glycosylation reactions.
Eigenschaften
CAS-Nummer |
108274-17-5 |
|---|---|
Produktname |
3,6-Di-O-benzoyl-2,4-dideoxyhexopyranose |
Molekularformel |
C20H20O6 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
[(2S,4R,6S)-4-benzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H20O6/c21-18-12-16(26-20(23)15-9-5-2-6-10-15)11-17(25-18)13-24-19(22)14-7-3-1-4-8-14/h1-10,16-18,21H,11-13H2/t16-,17+,18+/m1/s1 |
InChI-Schlüssel |
KJDUPJPADSEGKU-SQNIBIBYSA-N |
Isomerische SMILES |
C1[C@H](C[C@H](O[C@@H]1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(CC(OC1COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
108274-17-5 |
Synonyme |
3,6-di-O-benzoyl-2,4-dideoxyhexopyranose 3,6-DOB-2,4-DDHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




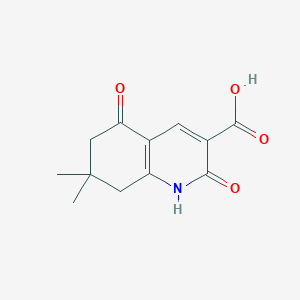
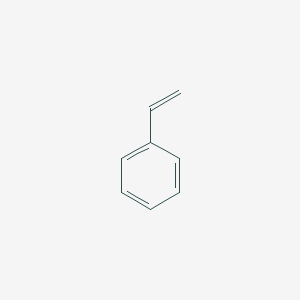

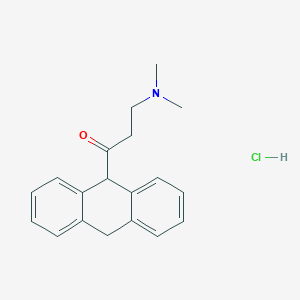

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

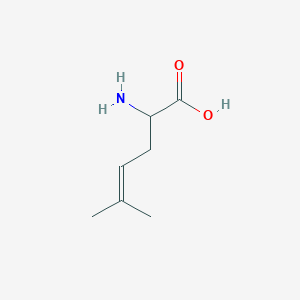
![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)
